![molecular formula C15H18N2OS B2390630 [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine CAS No. 1314886-98-0](/img/structure/B2390630.png)
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine
Overview
Description
[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is a heterocyclic compound featuring a thiazole core fused with an oxane (tetrahydropyran) ring. The thiazole moiety is substituted with a phenyl group at the 4-position, while the oxane ring is functionalized with a methanamine group. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The oxane ring may improve solubility and metabolic stability compared to simpler thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Overview
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is a complex organic compound characterized by its unique structural features, including a thiazole ring and a methanamine group. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, medicine, and industry. Its diverse applications stem from its ability to interact with biological targets and serve as a building block for novel chemical entities.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of diverse chemical libraries that are crucial for drug discovery and materials science. Researchers utilize this compound to explore new synthetic pathways and create derivatives with enhanced properties.
Biology
The compound is utilized as a probe in biological research to investigate various biochemical pathways. It interacts with specific biological targets such as enzymes and receptors, making it instrumental in studying cellular processes. For instance, compounds related to thiazole structures have shown promise as acetylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's disease .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structural features enable it to bind effectively to specific receptors or enzymes, positioning it as a candidate for drug development aimed at treating various conditions. The compound's mechanism of action includes modulating critical biological processes such as inflammation and oxidative stress .
Industry
In industrial applications, this compound can be incorporated into the development of new materials with unique properties. Its inclusion in polymers or other composites can enhance performance attributes such as strength, flexibility, and resistance to environmental factors. This versatility makes it valuable in sectors ranging from pharmaceuticals to materials engineering.
Case Study 1: Acetylcholinesterase Inhibition
Research has demonstrated that thiazole derivatives exhibit significant inhibitory activity against acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. In vitro assays indicated that certain derivatives of this compound showed promising results with IC50 values comparable to established inhibitors . This suggests potential for developing new treatments targeting cognitive disorders.
Case Study 2: Synthesis and Characterization
A study focused on synthesizing various thiazole-based compounds highlighted the utility of this compound as a precursor for more complex structures. The synthesis involved multiple steps including condensation reactions and cyclization processes, yielding derivatives with enhanced biological activity . Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of these compounds.
Mechanism of Action
The mechanism of action of [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine with structurally related thiazole derivatives:
Key Differences and Implications
Oxane Ring vs. This structural feature is shared with [4-(3-chlorophenyl)oxan-4-yl]methanamine , but the latter’s chloro substituent may reduce solubility due to increased hydrophobicity.
Electronic Effects :
- Electron-donating groups (e.g., methoxy in [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine ) enhance aromatic π-π interactions, while electron-withdrawing groups (e.g., chlorine in ) may alter electronic density and receptor affinity. The target compound’s unsubstituted phenyl group balances lipophilicity and electronic neutrality.
Biological Activity Trends :
- Thiazole derivatives with methanamine side chains, such as [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine, have shown cytotoxicity in hybrid analogues . The target compound’s oxane ring could modulate these effects by improving bioavailability or reducing off-target interactions.
Biological Activity
The compound [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNS
- Molecular Weight : 276.35 g/mol
- Functional Groups : Contains a thiazole ring, oxane (tetrahydrofuran) moiety, and an amine group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
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Mechanism of Action :
- The compound inhibits cell proliferation in breast cancer cells (MCF-7), demonstrating cytotoxic effects without inducing apoptosis. This suggests that the compound may block cell cycle progression or induce necrosis rather than programmed cell death .
- It has been observed that the compound affects DNA integrity, as indicated by DNA fragmentation assays .
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Case Studies :
- In vitro studies have shown that treatment with varying concentrations (250 and 300 μg/mL) resulted in significant growth inhibition of MCF-7 cells. The percentage of cell viability decreased notably after 72 hours of exposure .
- Comparative analysis with known chemotherapeutic agents indicates that thiazole derivatives can enhance the efficacy of existing treatments by offering synergistic effects when used in combination therapy .
Other Pharmacological Effects
Apart from its anticancer properties, thiazole derivatives have been investigated for additional biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Tables
Activity Type | Cell Line/Model | Concentration (μg/mL) | Effect Observed |
---|---|---|---|
Anticancer | MCF-7 | 250 | 50% viability reduction |
Anticancer | MCF-7 | 300 | 70% viability reduction |
Antimicrobial | E. coli | 100 | Significant inhibition |
Anti-inflammatory | In vitro model | N/A | Decreased cytokine levels |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine, and what are the critical optimization parameters?
Synthesis typically involves a multi-step process combining thiazole ring formation with oxane (tetrahydropyran) functionalization. A general approach includes:
- Step 1 : Condensation of 4-phenyl-1,3-thiazole-2-carbaldehyde with an oxane derivative (e.g., oxan-4-one) under acidic or basic conditions to form the oxane-thiazole core .
- Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine group .
Critical Parameters : - Reagent stoichiometry : Excess amine or aldehyde can lead to side products like Schiff bases or over-substitution.
- Catalyst selection : Use of Pd/C or NaBH₄ for reductive steps improves yield (70–85%) compared to non-catalytic methods .
- Purity control : Amber glass packaging is recommended to prevent photodegradation of intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., oxane ring protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 222.29 (C₁₃H₁₆N₂OS) .
- IR spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=S vibrations) validate functional groups .
- X-ray crystallography : Resolves spatial arrangement of the oxane-thiazole hybrid structure .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Thiazole-oxane hybrids exhibit:
- Antimicrobial activity : Analogues like [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine show inhibition against Staphylococcus aureus (MIC = 8 µg/mL) via interference with cell wall synthesis .
- Antiparasitic potential : 4-Phenyl-1,3-thiazol-2-amines demonstrate anti-leishmanial activity (IC₅₀ = 12 µM) by targeting parasite topoisomerases .
- Neuroprotective effects : Methanamine derivatives modulate NMDA receptors, reducing oxidative stress in neuronal models .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in predicting the reactivity and binding interactions of this compound?
- Electrostatic potential mapping : Identifies nucleophilic (amine group) and electrophilic (thiazole sulfur) sites for reaction planning .
- Docking studies : Predict binding affinity to biological targets (e.g., Leishmania enzymes) using AutoDock Vina or Schrödinger Suite .
- Topology analysis : Quantifies electron density at bond critical points (e.g., S-C and N-C bonds) to assess stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized thiazole rings) that may alter efficacy .
- Target specificity assays : Compare activity against isogenic parasite strains with/without suspected target enzymes .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Modifications to the oxane ring : Introducing fluoromethyl groups (e.g., [4-(fluoromethyl)oxan-4-yl]methanamine) enhances blood-brain barrier penetration (logP increase from 1.2 to 2.1) .
- Thiazole substitutions : Replacing phenyl with pyridyl groups improves solubility (e.g., logS = -3.2 → -2.5) without compromising antimicrobial activity .
- Amine functionalization : Acylation or sulfonylation of the methanamine group can reduce cytotoxicity (e.g., IC₅₀ in HEK293 cells increases from 50 µM to >200 µM) .
Q. What experimental protocols assess the compound’s stability under varying physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., 15% degradation at pH <3 due to amine protonation) .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for lyophilization .
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax = 270 nm) under UV exposure; amber vials reduce photodegradation by 40% .
Q. How can researchers validate hypothesized mechanisms of action using in vitro models?
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., Leishmania topoisomerase II) using fluorescent DNA-unwinding assays .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugation) tracks subcellular localization in macrophages .
- Gene knockout models : CRISPR-Cas9-engineered parasites lacking target genes confirm on-target effects .
Properties
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMJENTBCOPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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